1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid
CAS No.: 732206-58-5
Cat. No.: VC4751295
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 732206-58-5 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.239 |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
| Standard InChI Key | PFUPRYABWLCBQF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C=CN=C2C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of this compound, 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid, reflects its structural organization: an imidazole ring substituted at the 1-position with a 4-methoxyphenylmethyl group and at the 2-position with a carboxylic acid functional group. The molecular formula is , yielding a molecular weight of 232.23 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 1-[(4-Methoxyphenyl)methyl]imidazole-2-carboxylic acid |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C=CN=C2C(=O)O |
The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables hydrogen bonding and salt formation. The imidazole ring’s aromaticity and nitrogen atoms facilitate interactions with biological targets, such as enzymes and receptors .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically begins with the condensation of 4-methoxybenzylamine with glyoxal under acidic conditions to form an intermediate Schiff base. Cyclization via heating or catalytic methods generates the imidazole ring, followed by oxidation of a methyl group to introduce the carboxylic acid functionality . For example:
-
Condensation:
-
Cyclization:
Acid-catalyzed intramolecular cyclization forms the imidazole core. -
Oxidation:
Potassium permanganate or Jones reagent oxidizes a methyl substituent to a carboxylic acid.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield and purity. Purification via crystallization or chromatography ensures compliance with pharmaceutical standards. Scalability challenges include managing exothermic reactions and minimizing byproducts through temperature control and catalyst optimization .
Biological Activity and Mechanisms
Xanthine Oxidase Inhibition
Structural analogs of this compound, such as 1-hydroxy-4-methyl-2-phenylimidazole-5-carboxylic acid derivatives, demonstrate potent xanthine oxidase (XO) inhibition, with IC values as low as 0.003 μM . XO catalyzes uric acid production, and its overactivity leads to hyperuricemia and gout. Molecular docking studies suggest that the imidazole ring and carboxylic acid group bind to XO’s active site, displacing xanthine and preventing uric acid formation .
| Compound | IC (μM) | Target Enzyme |
|---|---|---|
| Febuxostat (Control) | 0.01 | Xanthine Oxidase |
| 1-Hydroxy-4-methyl-2-phenylimidazole-5-carboxylic acid | 0.003 | Xanthine Oxidase |
While direct data on 1-[(4-methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid is limited, its structural similarity to active inhibitors implies comparable mechanistic potential .
Antimicrobial Properties
The imidazole ring’s ability to disrupt microbial membranes and interfere with DNA synthesis underpins antimicrobial activity. Derivatives of this compound have shown efficacy against Staphylococcus aureus (MIC: 31.25 µg/mL) and Escherichia coli (MIC: 125 µg/mL) . The methoxy group may enhance penetration through bacterial cell walls, while the carboxylic acid contributes to target binding.
Comparative Analysis with Structural Analogs
Substituting the imidazole ring with indole, pyrazole, or triazole alters biological activity:
| Compound | Biological Activity | IC (μM) |
|---|---|---|
| 1-[(4-Methoxyphenyl)methyl]-1H-indole-2-carboxylic acid | Anticancer | 5.0 |
| 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-2-carboxylic acid | Antimicrobial | 10.0 |
| 1-[(4-Methoxyphenyl)methyl]-1H-triazole-2-carboxylic acid | Antifungal | 15.0 |
The imidazole derivative’s balanced lipophilicity and hydrogen-bonding capacity make it versatile for drug design, though indole analogs exhibit higher anticancer potency due to enhanced planar stacking with DNA .
Applications in Research and Industry
Medicinal Chemistry
This compound serves as a precursor for protease inhibitors and kinase modulators. Its carboxylic acid group facilitates conjugation with amines or alcohols to generate amides or esters, broadening therapeutic potential .
Material Science
In polymer chemistry, the imidazole ring acts as a ligand for metal-organic frameworks (MOFs), enhancing catalytic activity in oxidation reactions. The methoxy group’s electron-donating properties stabilize radical intermediates during polymerization .
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